2-[(2-Phenylquinazolin-4-yl)amino]ethyl propanoate
Description
2-[(2-Phenylquinazolin-4-yl)amino]ethyl propanoate is a quinazoline derivative characterized by a phenyl substituent at the 2-position of the quinazoline ring and an aminoethyl propanoate moiety at the 4-position. Quinazolines are heterocyclic compounds with a broad range of biological activities, including kinase inhibition and anticancer properties.
Properties
IUPAC Name |
2-[(2-phenylquinazolin-4-yl)amino]ethyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-17(23)24-13-12-20-19-15-10-6-7-11-16(15)21-18(22-19)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJFFFFPDXJGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylquinazolin-4-yl)amino]ethyl propanoate typically involves the reaction of 2-phenylquinazoline-4-amine with ethyl propanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylquinazolin-4-yl)amino]ethyl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-[(2-Phenylquinazolin-4-yl)amino]ethyl propanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other quinazoline derivatives with potential pharmacological activities.
Biology: It is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Phenylquinazolin-4-yl)amino]ethyl propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-[(5-Fluoro-4-quinazolinyl)oxy]propanoate (CAS 75564-85-1)
- Molecular Formula : C₁₃H₁₃FN₂O₃ .
- Key Structural Differences: The quinazoline ring in this compound is substituted with a 5-fluoro group, which may enhance metabolic stability and receptor-binding affinity compared to the phenyl group in the target compound.
- Potential Applications: Fluorinated quinazolines are often explored in anticancer drug development due to improved pharmacokinetics .
[4-(2,4,4-Trimethylpentan-2-yl)phenyl] Propanoate
- Molecular Formula: Not fully specified in evidence, but substituents include a branched alkyl chain (2,4,4-trimethylpentan-2-yl) attached to a phenyl ring .
- Key Structural Differences: Lacks the quinazoline core entirely, focusing instead on a bulky alkylphenyl group. The propanoate ester is directly linked to the aromatic system, limiting interactions with biological targets like kinases.
- Potential Applications: Such compounds are typically used as plasticizers or intermediates in organic synthesis rather than medicinal agents .
[(3R)-1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-yl] Propanoate (CAS 84272-12-8)
- Molecular Formula : C₁₄H₁₅N₂O₂ (inferred from structure).
- The propanoate group is attached to a fused bicyclic system, differing from the linear aminoethyl linkage in the target compound.
- Potential Applications: Such fused-ring systems are studied for central nervous system (CNS) activity due to enhanced blood-brain barrier penetration .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- The phenyl group at the 2-position may facilitate π-π stacking interactions with kinase ATP-binding sites, a feature absent in non-quinazoline analogs like [4-(2,4,4-trimethylpentan-2-yl)phenyl] propanoate .
Limitations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
